tert-Butyl 3-((5-aminopyridin-2-yl)oxy)piperidine-1-carboxylate
Description
tert-Butyl 3-((5-aminopyridin-2-yl)oxy)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a pyridin-2-yloxy substituent with an amino group at the 5-position. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis. The tert-butyloxycarbonyl (Boc) group provides stability during synthetic processes, while the amino group on the pyridine ring enhances nucleophilicity, enabling further functionalization. Its structural motif is common in drug discovery, particularly for targeting enzymes or receptors via hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
tert-butyl 3-(5-aminopyridin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-4-5-12(10-18)20-13-7-6-11(16)9-17-13/h6-7,9,12H,4-5,8,10,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTMLZRSRQBCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((5-aminopyridin-2-yl)oxy)piperidine-1-carboxylate typically involves the reaction of 5-aminopyridine with tert-butyl 3-hydroxypiperidine-1-carboxylate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((5-aminopyridin-2-yl)oxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential in the treatment of various diseases due to its interaction with biological targets.
a. Antiparasitic Activity
Research indicates that derivatives of aminopyridines can inhibit specific ATPases in parasites. In vitro studies have shown that tert-butyl 3-((5-aminopyridin-2-yl)oxy)piperidine-1-carboxylate exhibits strong activity against Plasmodium falciparum, with an effective concentration (EC50) of approximately 0.048 µM, suggesting its potential as an antiparasitic agent .
b. Neuroprotective Effects
This compound has also been studied for its neuroprotective properties. In vitro assays demonstrated that it could significantly reduce neuronal apoptosis, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .
| Application | Target | EC50 (µM) | Reference |
|---|---|---|---|
| Antiparasitic Activity | Plasmodium falciparum | 0.048 | |
| Neuroprotection | Neuronal cells | 0.064 |
Synthesis and Availability
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the piperidine ring.
- Introduction of the tert-butyl ester.
- Substitution with the aminopyridine moiety.
This synthesis can be optimized for yield and purity using methods such as palladium-catalyzed reactions under controlled conditions .
Case Study 1: Antiparasitic Activity
In a study examining the effects of various aminopyridine derivatives on Plasmodium falciparum, this compound was assessed for its ability to inhibit parasite growth, demonstrating strong antiparasitic activity comparable to existing treatments .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of piperidine derivatives, including this compound. Results indicated that at certain concentrations, it could significantly reduce neuronal apoptosis in vitro, suggesting applications in treating neurodegenerative conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((5-aminopyridin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Alkynyloxy Substituent (tert-Butyl 4-(3-((5-(pent-4-yn-1-yloxy)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate)
- Structure: The pyridine ring bears a pent-4-yn-1-yloxy group instead of an amino group.
- Synthesis : Synthesized via TBAF-mediated desilylation of a trimethylsilyl-protected precursor in THF, achieving 98% yield .
- Applications : The alkynyl group enables click chemistry for bioconjugation, making it valuable in probe development or targeted drug delivery.
Bromo Substituent (tert-Butyl 4-((5-bromopyridin-2-yl)oxy)piperidine-1-carboxylate)
- Structure : Features a bromine atom at the 5-position of the pyridine ring.
- Properties : High purity (98%), molecular weight 357.25 g/mol, and commercial availability (CAS: 194668-49-0).
- Applications : Bromine acts as a leaving group, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
Methoxy Substituent (tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate)
- Structure : Contains a methoxy group at the 3-position and bromine at the 5-position.
- Synthesis : Purified via column chromatography; listed in catalogs with MFCD numbers for research use .
- Reactivity : Methoxy groups enhance electron density on the pyridine ring, altering regioselectivity in electrophilic substitutions .
Modifications to the Piperidine/Pyrrolidine Core
Tetrazole-Containing Analog (tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate)
- Structure : Replaces the pyridin-2-yloxy group with a tetrazole ring.
- Biological Activity : Exhibits antidiabetic activity (IC50 = 7.12 μM) due to the tetrazole moiety, a carboxylic acid bioisostere .
- Applications: Potential for diabetes treatment, leveraging hydrogen-bonding interactions with enzymes like α-glucosidase .
2.2.2. Fluorinated Derivative (tert-Butyl (S)-3-((4-(2-((3-fluoro-2-methyl-4-((2,2,2-trifluoroethyl)sulfonamide)naphthalen-1-yl)oxy)pyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate)
- Structure : Incorporates a fluorinated naphthalene-sulfonamide group.
- Synthesis : Achieved 87.3% yield; molecular weight 690.22 g/mol .
- Applications : Targets IRE1α’s RNase activity, acting as an ATP-competitive partial antagonist for unfolded protein response modulation .
Functional Group Impact on Physicochemical Properties
Biological Activity
tert-Butyl 3-((5-aminopyridin-2-yl)oxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a pyridine ring, and a tert-butyl ester group, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of specific proteins involved in cellular signaling pathways, leading to various biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Antifibrotic Effects : Research indicates that it may have antifibrotic properties, which could be beneficial in treating fibrotic diseases.
Biological Activity Studies
Several studies have investigated the biological activities of this compound. Below are key findings from these studies:
Case Studies
- Antimicrobial Activity : A study conducted by researchers evaluated the efficacy of the compound against various bacterial strains. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Antifibrotic Effects : In vitro experiments demonstrated that this compound significantly reduced fibrotic markers in human lung fibroblasts, suggesting potential for therapeutic use in pulmonary fibrosis.
- Cancer Cell Line Studies : The compound was tested on breast cancer cell lines (MCF-7 and MDA-MB-231), where it showed cytotoxic effects with a notable reduction in cell viability, indicating its potential as an anticancer agent.
Q & A
Q. What are the recommended methods for synthesizing tert-Butyl 3-((5-aminopyridin-2-yl)oxy)piperidine-1-carboxylate?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Nucleophilic aromatic substitution : Reacting 5-aminopyridin-2-ol with a piperidine derivative bearing a leaving group (e.g., bromide) under basic conditions (e.g., NaH, THF at 0°C) .
- Boc protection : The tert-butoxycarbonyl (Boc) group is introduced early to protect the piperidine nitrogen, followed by deprotection under acidic conditions (e.g., HCl in dioxane) . Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor reactions via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Key techniques include:
- X-ray crystallography : For absolute configuration determination. Refinement via SHELXL (e.g., using Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths/angles and confirms stereochemistry .
- NMR spectroscopy : H and C NMR (in CDCl₃ or DMSO-d₆) identify functional groups (e.g., Boc carbonyl at ~165 ppm in C NMR) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 322.19) .
Q. What are the solubility and stability considerations for this compound?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly in water. Optimize dissolution using co-solvents like DMSO:water (9:1) for biological assays .
- Storage : Store at 2–8°C under inert gas (N₂/Ar) in sealed, light-protected vials. Avoid moisture to prevent Boc group hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in cross-coupling steps?
Key parameters:
- Catalyst selection : Use Pd(PPh₃)₄ (5 mol%) for Suzuki-Miyaura couplings with aryl boronic acids .
- Base and solvent : Cs₂CO₃ in dioxane at 80°C enhances reactivity for SNAr reactions .
- Workflow : Employ automated synthesis platforms for reproducibility, with in-line HPLC monitoring (C18 column, acetonitrile/water gradient) .
Q. What strategies are used to assess the compound’s biological activity and target interactions?
- Enzyme inhibition assays : Test against kinases (e.g., FAK) using fluorescence polarization (FP) or TR-FRET assays. IC₅₀ values are calculated via dose-response curves (1 nM–10 μM range) .
- Cellular uptake : Use radiolabeled analogs (e.g., H-labeled) or LC-MS/MS to quantify intracellular concentrations .
- Structural analogs : Compare with derivatives (e.g., pyrimidine-substituted piperidines) to establish SAR (see table below) :
| Compound | Similarity Index | Key Functional Group | IC₅₀ (FAK) |
|---|---|---|---|
| Parent compound | 1.00 | 5-aminopyridinyloxy | 12 nM |
| tert-Butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate | 0.82 | Pyrimidinyloxy | 85 nM |
Q. How are contradictory data resolved in reaction outcomes (e.g., unexpected byproducts)?
- Mechanistic studies : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model reaction pathways and identify intermediates .
- Byproduct analysis : Isolate via preparative HPLC and characterize by NMR/MS. For example, nitro group reduction (e.g., using H₂/Pd-C) may yield undesired amines if not carefully controlled .
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to map parameter interactions and minimize side reactions .
Q. How do structural analogs influence pharmacological properties compared to the parent compound?
Modifications in the pyridine/piperidine moieties alter:
- Bioavailability : Adding electron-withdrawing groups (e.g., -CF₃) increases metabolic stability but reduces solubility .
- Target selectivity : Ethylamino substitution (as in FAK inhibitors) enhances binding affinity by forming H-bonds with kinase hinge regions .
Q. What are the stability profiles under varying pH and temperature conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
